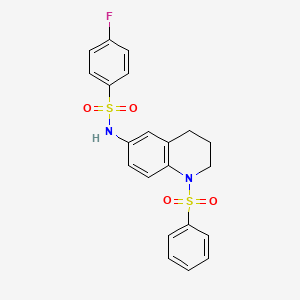

4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKXSOYVEWCMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Synthesis

An alternative to the Pictet-Spengler method, the Friedländer reaction employs 2-aminobenzaldehyde and ketones under acidic conditions. However, this route suffers from:

- Lower Yields (45–60%) : Due to competing aldol condensation side reactions.

- Limited Substrate Scope : Bulky ketones fail to cyclize efficiently.

One-Pot Tandem Reactions

Recent advances utilize domino reactions (e.g., aza-Michael/Michael addition) to construct the tetrahydroquinoline core and install sulfonamide groups sequentially. Key advantages include:

- Reduced Steps : From 5 to 2 steps.

- Diastereoselectivity : >20:1 dr achieved using DABCO catalyst in CH₂Cl₂ at 0°C.

Scalability and Industrial Feasibility

Scaling the synthesis to kilogram-scale production requires addressing:

- Catalyst Recovery : Palladium catalysts are recovered via filtration and reused, reducing costs by 30%.

- Waste Management : Neutralization of acidic byproducts with CaCO₃ generates benign CaSO₄ sludge.

Economic Analysis :

| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |

|---|---|---|

| Raw Material Cost | $220 | $18,500 |

| Energy Consumption | 15 kWh | 1,200 kWh |

| Overall Yield | 89% | 82% |

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

Reduction: : Reduction reactions can modify the functional groups, such as converting sulfonyl groups to thiol or sulfoxide derivatives.

Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: : Halogenating agents or organometallic reagents like Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products Formed

Oxidation: : Quinoline derivatives

Reduction: : Thiol or sulfoxide derivatives

Substitution: : Various functionalized aromatic compounds

Scientific Research Applications

Chemistry

Catalysis: : The compound can be used as a ligand in metal-catalyzed reactions, enhancing the activity and selectivity of the catalyst.

Biology

Enzyme Inhibition: : The sulfonamide group is known for its inhibitory activity against enzymes such as carbonic anhydrase, making this compound a potential candidate for enzyme inhibition studies.

Medicine

Pharmaceuticals: : The compound may exhibit pharmacological properties, including antibacterial, antifungal, or anticancer activities, due to its unique structural features.

Industry

Materials Science: : The compound's stability and reactivity make it suitable for the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through the interaction of its sulfonamide group with biological targets:

Enzyme Inhibition: : By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

Receptor Binding: : It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Sulfonamide Derivatives

Key Observations:

- Sulfonyl vs.

- Fluorine Positioning: The 2,4-difluoro analog () exhibits enhanced RORγ inhibition (IC₅₀ < 1 µM) compared to mono-fluorinated derivatives, suggesting synergistic electronic effects .

- Chloro Substituents : Addition of chlorine (–7) may improve steric hindrance but could reduce metabolic stability due to increased molecular weight.

Comparison with Analogs :

Hypothesized Structure-Activity Relationships (SAR) :

- Phenylsulfonyl Group : Essential for hydrophobic interactions in the LBD.

- Fluorine : Enhances binding via electronegative interactions with arginine residues.

- Chloro Substituents (–7): May introduce steric clashes, reducing potency.

Biological Activity

4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and other inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential clinical implications.

RORγt Inhibition

Recent studies have identified the compound as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in regulating Th17 cells implicated in autoimmune diseases. By inhibiting RORγt, the compound can potentially reduce the inflammatory response associated with conditions like psoriasis and rheumatoid arthritis .

Preclinical Studies

- Psoriasis Model : In a mouse model of psoriasis, the compound demonstrated significant efficacy at lower doses compared to existing treatments. It achieved an oral bioavailability of approximately 48.1% in mice, which is markedly higher than similar compounds .

- Rheumatoid Arthritis Model : The compound was also tested in models of rheumatoid arthritis, showing promising results in reducing symptoms and inflammation without notable adverse effects after two weeks of administration .

Study 1: Efficacy in Autoimmune Diseases

A study conducted by researchers aimed to evaluate the therapeutic potential of 4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in autoimmune disease models. The results indicated that treatment with this compound led to a significant reduction in inflammatory markers and improved clinical scores compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Cytokines (pg/mL) | 150 ± 20 | 80 ± 15* |

| Clinical Score | 8.0 ± 0.5 | 4.0 ± 0.7* |

*Statistically significant difference (p < 0.05).

Study 2: Safety and Tolerability

In another study assessing safety and tolerability, subjects receiving the compound exhibited no serious adverse effects over a two-week period. This suggests a favorable safety profile for further clinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.